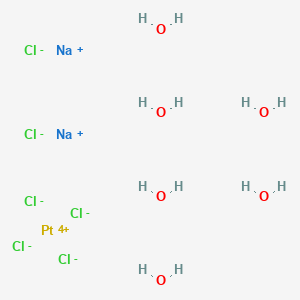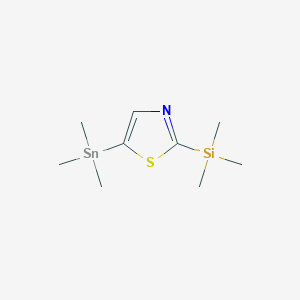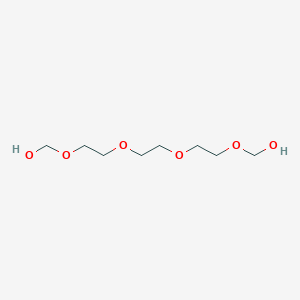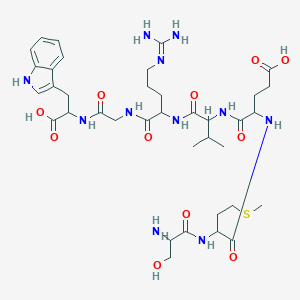
CI 966 塩酸塩
概要
説明
CI 966 塩酸塩は、γ-アミノ酪酸 (GABA) トランスポーター GAT-1 の選択的阻害剤です。強力で選択的、経口活性、脳浸透性を有することが知られています。 この化合物は、抗痙攣薬および神経保護作用について研究されてきました .
科学的研究の応用
CI 966 hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GABA transporters and the effects on neurotransmitter systems.
Biology: Investigated for its role in modulating GABAergic neurotransmission and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for conditions such as epilepsy, anxiety, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting GABA transporters
作用機序
CI 966 塩酸塩は、GABA トランスポーター GAT-1 を選択的に阻害することで効果を発揮します。この阻害により、GABA の細胞外レベルが上昇し、ニューロン活性の阻害効果が強化されます。 分子標的は GAT-1 トランスポーターであり、関与する経路は主に GABA 作動性神経伝達に関連しています .
類似の化合物との比較
CI 966 塩酸塩は、GAT-1 トランスポーターに対する高い選択性によりユニークです。類似の化合物には以下が含まれます。
チアガビン: 同様の薬理学的特性を持つ別の選択的 GAT-1 阻害剤ですが、効力と副作用のプロファイルが異なります。
NNC-711: 異なる化学構造と薬物動態を持つ GAT-1 阻害剤。
SK&F 89976-A: 選択性と有効性が異なる研究で使用される別の GAT-1 阻害剤
CI 966 塩酸塩は、その高い選択性と効力により、神経科学研究において貴重なツールとなっています。
生化学分析
Biochemical Properties
CI 966 hydrochloride functions by selectively inhibiting GABA reuptake in neurons and glial cells . It interacts with the GABA transporter GAT-1, with IC50 values of 0.26 μM and 1.2 μM for hGAT-1 and rGAT-1, respectively . It shows more than 200-fold selectivity over GAT-2, GAT-3, and BGT-3 .
Cellular Effects
CI 966 hydrochloride has significant effects on various types of cells and cellular processes. It enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ . It influences cell function by inhibiting synaptic uptake of γ-aminobutyric acid (GABA), which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
CI 966 hydrochloride exerts its effects at the molecular level by acting as a GABA reuptake inhibitor, specifically a highly potent and selective blocker of the GABA transporter 1 (GAT-1) . This leads to an increase in the concentration of GABA in the synaptic cleft, enhancing the inhibitory effects of GABA on neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, CI 966 hydrochloride produces intermediate levels of Pentylenetetrazol (PTZ)-lever responding when administered to PTZ-trained rats . Twenty to thirty minutes after injection, there is a highly variable, but overall significant, enhancement of the inhibition of hippocampal population spikes by GABA applied by microiontophoresis in the CA1 region .
Dosage Effects in Animal Models
In animal models, the effects of CI 966 hydrochloride vary with different dosages. Dose-dependent decreases in rates of responding occurred following CI 966 hydrochloride administration . In rats given 5 mg/kg oral, a mean tmax of 4.0 hr was observed .
Metabolic Pathways
CI 966 hydrochloride is involved in the GABAergic neurotransmission pathway by inhibiting the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft .
Transport and Distribution
CI 966 hydrochloride is transported and distributed within cells and tissues via its interaction with the GABA transporter GAT-1 . It is centrally active upon systemic administration in vivo .
Subcellular Localization
The subcellular localization of CI 966 hydrochloride is primarily associated with the GABA transporter GAT-1, which is located in the plasma membrane of neurons and glial cells . Its activity and function are influenced by its interaction with this transporter .
準備方法
CI 966 塩酸塩の合成には、いくつかの工程が必要です。主要な合成経路には、1-(2-{ビス[4-(トリフルオロメチル)フェニル]メトキシ}エチル)-1,2,5,6-テトラヒドロピリジン-3-カルボン酸と塩酸を反応させて塩酸塩を生成することが含まれます。 反応条件は通常、有機溶媒と制御された温度の使用を含みます .
化学反応解析
CI 966 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: 特に芳香環で置換反応が起こり、さまざまな誘導体が生成されます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究アプリケーション
CI 966 塩酸塩は、その科学研究アプリケーションについて広く研究されてきました。これには以下が含まれます。
化学: GABA トランスポーターの阻害と神経伝達物質系への影響を研究するためのツールとして使用されます。
生物学: GABA 作動性神経伝達の調節における役割とその潜在的な神経保護作用について調査されました。
医学: てんかん、不安、神経変性疾患などの疾患に対する潜在的な治療薬として探索されました。
化学反応の分析
CI 966 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
CI 966 hydrochloride is unique due to its high selectivity for the GAT-1 transporter. Similar compounds include:
Tiagabine: Another selective GAT-1 inhibitor with similar pharmacological properties but different potency and side effect profiles.
NNC-711: A GAT-1 inhibitor with distinct chemical structure and pharmacokinetics.
SK&F 89976-A: Another GAT-1 inhibitor used in research with varying selectivity and efficacy
CI 966 hydrochloride stands out due to its high selectivity and potency, making it a valuable tool in neuroscience research.
特性
IUPAC Name |
1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWSOWKRTZJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149193 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110283-66-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-966 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




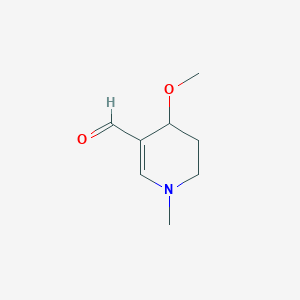
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
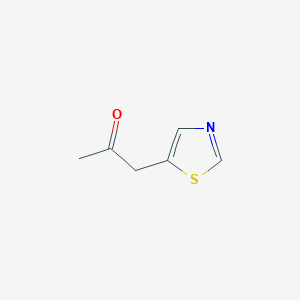

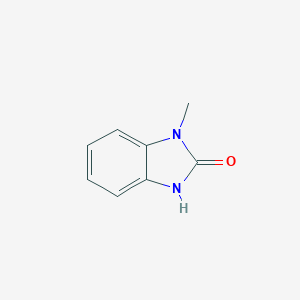
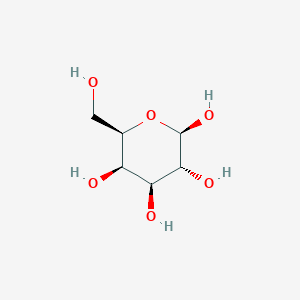
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
